molecular formula C10H10BrN3O B13444434 2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine

2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B13444434
M. Wt: 268.11 g/mol
InChI Key: UEFTTWVCDRTNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromofuran moiety attached to a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with 5,6-dimethylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PhI(OAc)2 in combination with TEMPO are used under mild conditions to achieve oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane
  • (5-Bromofuran-2-yl)methanamine

Uniqueness

2-(5-Bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H10BrN3O/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

UEFTTWVCDRTNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C2=CC=C(O2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.